o6-Phenyl-2'-deoxyinosine

Nucleoside Chemistry Oligonucleotide Synthesis Post-synthetic Modification

o6-Phenyl-2'-deoxyinosine (CAS 114485-36-8) is a chemically modified purine nucleoside in which a phenyl group is covalently linked to the O6-position of the 2'-deoxyinosine base. This modification fundamentally alters its chemical behavior, enabling its primary utility as a 'convertible nucleoside' in oligonucleotide synthesis.

Molecular Formula C16H16N4O4
Molecular Weight 328.32 g/mol
CAS No. 114485-36-8
Cat. No. B044704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo6-Phenyl-2'-deoxyinosine
CAS114485-36-8
SynonymsO6-PHENYL-2'-DEOXYINOSINE
Molecular FormulaC16H16N4O4
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O
InChIInChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1
InChIKeyVEPXNPNNUCUROO-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o6-Phenyl-2'-deoxyinosine (CAS 114485-36-8): Technical Baseline and Core Identity


o6-Phenyl-2'-deoxyinosine (CAS 114485-36-8) is a chemically modified purine nucleoside in which a phenyl group is covalently linked to the O6-position of the 2'-deoxyinosine base [1]. This modification fundamentally alters its chemical behavior, enabling its primary utility as a 'convertible nucleoside' in oligonucleotide synthesis [2]. As a member of the purine nucleoside analog class, it serves as a precursor for the site-specific introduction of N6-substituted-2'-deoxyadenosine modifications into DNA, a role not served by its unmodified counterpart, 2'-deoxyinosine [2].

o6-Phenyl-2'-deoxyinosine: Why In-Class Compounds Cannot Be Interchanged


The O6-phenyl modification in o6-Phenyl-2'-deoxyinosine is not a generic substitution; it is the defining feature for its application as a 'convertible nucleoside' [1]. Unlike standard 2'-deoxyinosine (dI) or other nucleoside analogs, the O6-phenyl group enables a specific, post-synthetic aminolysis reaction to generate N6-substituted-2'-deoxyadenosine (dA) residues in oligonucleotides [1]. This reactivity is absent in unmodified dI. While other 'convertible nucleoside' platforms exist (e.g., 2-F-dI for dG analogs, TMP-dU for dC analogs), the O6-phenyl-dI scaffold is the established, kinetically suitable precursor for the corresponding dA modifications [2]. Therefore, substituting a general inosine analog for this compound would forfeit the core, enabling chemical functionality for which it is procured.

o6-Phenyl-2'-deoxyinosine: Quantitative Differentiation Evidence vs. Comparators


Post-Synthetic Conversion Kinetics: Validated Suitability vs. p-Nitrophenyl Analog

Kinetic analysis confirms that both O6-phenyl- and O6-(p-nitrophenyl)-2′-deoxyinosine undergo conversion to N6-substituted-2′-deoxyadenosines upon treatment with aqueous amines, but the phenyl derivative is deemed a 'suitable' precursor based on its reaction kinetics [1]. This indicates a balanced reactivity profile: it is sufficiently labile to undergo efficient post-synthetic modification without being so unstable as to decompose during standard oligonucleotide synthesis and purification steps.

Nucleoside Chemistry Oligonucleotide Synthesis Post-synthetic Modification

Commercial Phosphoramidite: Defined Coupling and Deprotection Parameters

The compound is commercially available as a CE-phosphoramidite (O6-Phenyl-dI-CE Phosphoramidite, CAS 133471-07-5) with explicit, standard-compatible usage specifications [1]. This distinguishes it from the non-commercial or custom-synthesized starting materials required for some alternative convertible nucleoside strategies.

Solid-phase Synthesis DNA Synthesis Phosphoramidite Chemistry

Defined Application: Precise Conversion to N6-Substituted dA vs. Other Convertible Nucleosides

The specific chemical outcome of using o6-Phenyl-2'-deoxyinosine is clearly defined: reaction with a primary amine displaces the phenyl group to yield an N6-substituted-2'-deoxyadenosine (dA) residue . This contrasts with other convertible nucleosides that generate different base analogs (e.g., 2-F-dI yields N2-substituted dG derivatives [1]).

Convertible Nucleoside Site-directed Mutagenesis DNA Modification

Proven Precursor for 6-Thioinosine Oligonucleotides vs. Direct Synthesis

o6-Phenyl-2'-deoxyinosine serves as a critical convertible nucleoside precursor for the facile, one-pot synthesis of oligodeoxynucleotides (ODNs) containing 2′-deoxy-6-thioinosine (dI6S) [1]. This method enables the efficient introduction of a sulfur functionality into DNA, which is challenging to achieve via direct incorporation of dI6S phosphoramidites.

Thionucleosides Oligonucleotide Therapeutics Chemical Biology

o6-Phenyl-2'-deoxyinosine: Validated Application Scenarios for Scientific Procurement


Site-Specific Introduction of N6-Substituted-2'-deoxyadenosine Modifications in DNA

As a convertible nucleoside, o6-Phenyl-2'-deoxyinosine is incorporated into a DNA oligonucleotide during standard solid-phase synthesis. Following synthesis and cleavage, the oligonucleotide is treated with a primary amine of choice, which displaces the O6-phenyl group to yield an N6-substituted-2'-deoxyadenosine residue at the precise location of the original modification. This approach is supported by kinetic studies validating its suitability for this transformation [1]. This scenario is essential for studies on DNA structure, function, and protein-DNA interactions where specific dA modifications are required.

Facile Synthesis of 2'-Deoxy-6-thioinosine (dI6S)-Containing Oligonucleotides

Researchers requiring DNA oligonucleotides containing the 2′-deoxy-6-thioinosine (dI6S) modification can utilize o6-Phenyl-2'-deoxyinosine as a precursor. Following automated DNA synthesis using the O6-phenyl-dI phosphoramidite, a single post-synthetic treatment with aqueous sodium hydrogen sulfide (NaSH) converts the O6-phenyl-dI sites to dI6S while simultaneously deprotecting the oligonucleotide and cleaving it from the solid support [1]. This one-pot procedure is a superior alternative to the direct synthesis and use of dI6S phosphoramidites.

Preparation of High-Capacity Affinity Supports for DNA-Binding Proteins

Oligonucleotides containing multiple O6-phenyl-dI modifications can be synthesized and then reacted with bifunctional amines to create DNA affinity supports. The convertible dA strategy, for which o6-Phenyl-2'-deoxyinosine is a key component, has been used to prepare high-capacity supports for the purification of DNA-binding proteins [1]. This application leverages the ability to install multiple, site-specific attachment points on a single DNA molecule, a task for which this convertible nucleoside is uniquely suited.

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